N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-804598, is a selective antagonist of P2X7 receptors. The P2X7 receptor is a member of the purinergic receptor family, which is activated by extracellular ATP. A-804598 has been studied extensively for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a selective antagonist of P2X7 receptors. P2X7 receptors are expressed on various cell types, including immune cells, glial cells, and neurons. Activation of P2X7 receptors by extracellular ATP leads to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of P2X7 receptors, thereby reducing inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of P2X7 receptors, which makes it a valuable tool for studying the role of P2X7 receptors in various diseases. It has also been shown to be effective in reducing inflammation and neurodegeneration in preclinical studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experiments.
Orientations Futures
There are several future directions for research on N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the development of novel drug delivery systems for this compound to improve its solubility and efficacy. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in various disease models. Finally, clinical trials are needed to determine the potential therapeutic applications of this compound in humans.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to be effective in reducing chronic pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-12-8-7-9-13(6-2)15(12)17-16(19)14-10(3)18-20-11(14)4/h7-9H,5-6H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZFGCJZICZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.